5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a chloromethyl group at the 5-position and a 3-methoxyphenyl group at the 2-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of phosphorus oxychloride (POCl3) to yield the thiazole ring. The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, or substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiazolidines.
Scientific Research Applications
5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The thiazole ring can interact with various receptors or enzymes, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)-1,3-thiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-Methyl-2-(3-methoxyphenyl)-1,3-thiazole: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties and biological activity.
5-(Chloromethyl)-2-phenyl-1,3-thiazole:
Uniqueness
5-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole is unique due to the presence of both chloromethyl and methoxyphenyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
5-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-14-9-4-2-3-8(5-9)11-13-7-10(6-12)15-11/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIGIMZHVFNBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(S2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.